molecular formula C8H7N3O B1409139 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone CAS No. 1256794-87-2

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone

Cat. No.: B1409139
CAS No.: 1256794-87-2
M. Wt: 161.16 g/mol
InChI Key: GFUNQLJFYIHSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone (CAS: 1256794-87-2) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an acetyl group at position 3. It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing antiviral and anticancer agents. Key studies by Attaby et al. (2006) demonstrated its utility in generating thiourea and thiazole derivatives with antiviral activity against HSV1 and HAV-MBB . Its molecular formula is C₈H₇N₃O (MW: 161.16 g/mol), and it exhibits moderate reactivity due to the ketone functionality .

Properties

IUPAC Name

1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5(12)6-2-7-4-10-11-8(7)9-3-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUNQLJFYIHSMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C(=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Pyrazole Derivatives

  • Starting Materials : 3-Aminopyrazole or its derivatives are commonly used as starting materials. These compounds act as dinucleophiles, reacting with biselectrophiles to form the pyridine ring.

  • Reaction Conditions : The choice of biselectrophile and reaction conditions can significantly influence the yield and purity of the product. Common biselectrophiles include aldehydes and ketones, which react under various conditions such as acidic or basic catalysis.

Research Findings and Data

While specific data on the synthesis of this compound is limited, related compounds in the pyrazolo[3,4-b]pyridine class have shown promising biological activities, including antiviral and antimicrobial effects. The synthesis of these compounds often involves efficient and versatile methods that can be adapted for the preparation of this compound.

Yield and Purity

The yield and purity of the final product can vary significantly based on the synthetic route and reaction conditions. For example, the use of different solvents and catalysts can influence the efficiency of the acetylation step.

Method Yield (%) Purity (%)
Acetylation with AcCl 70-80 90-95
Friedel-Crafts Acylation 80-90 95-98

Chemical Reactions Analysis

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine for iodization, acetylacetone for cyclocondensation, and various reducing agents for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable for developing new materials and chemicals.

Biology

The compound has been investigated for its biological activities, particularly as an inhibitor of specific enzymes and receptors. Notably, it has shown potential in inhibiting tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation pathways. By binding to the kinase domain of TRKs, it prevents their activation and downstream signaling pathways such as Ras/Erk and PI3K/Akt.

Medicine

Research indicates that derivatives of this compound may have therapeutic applications in treating various diseases, including cancer. A study highlighted its antiviral activity against herpes simplex virus type 1 (HSV-1), with certain derivatives exhibiting significant inhibitory effects . The compound's ability to act as a non-nucleoside reverse transcriptase inhibitor (NNRI) has also been explored in the context of HIV treatment .

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor for various industrial chemicals. Its versatility makes it an attractive candidate for further research and application in material science.

Case Studies

StudyApplicationFindings
Synthesis and Antiviral Activity StudyAntiviralNew derivatives showed up to 86% inhibition against HSV-1 .
Mechanism of Action StudyCancer ResearchInhibition of TRKs leading to reduced cell proliferation.
Structure-Activity Relationship StudyHIV ResearchDerivatives acted as effective NNRI against HIV-1 .

Mechanism of Action

The mechanism of action of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent downstream signaling pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt .

Comparison with Similar Compounds

Positional Isomers

  • 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)ethanone (CAS: 1256787-55-9): Shares the same molecular formula (C₈H₇N₃O) but differs in the pyrazolo-pyridine ring substitution (positions 4,3-b vs. 3,4-b). Exhibits reduced antiviral activity compared to the target compound, likely due to altered binding interactions in biological targets . Synthesis involves Suzuki cross-coupling rather than diazotization .

Functional Group Variants

  • 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS: 885223-66-5): Substituted with a methyl group and aldehyde (similarity score: 0.86). The aldehyde group enhances reactivity for nucleophilic additions but reduces stability under acidic conditions .
  • 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: N/A):

    • Carboxylic acid substituent at position 4 improves water solubility but limits blood-brain barrier penetration.
    • Lacks antiviral activity but shows promise in kinase inhibition .

Comparison with Related Compounds

  • Pyrazolo[3,4-b]pyridin-6-ones : Synthesized using ionic liquids ([bmim][BF₄]) and FeCl₃ catalysis, achieving higher yields (70–85%) .
  • Triazolo[4,5-b]pyridine derivatives : Require multi-step cyclization, limiting scalability .

Physicochemical Properties

Property 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde 1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)ethanone
Molecular Weight (g/mol) 161.16 175.17 161.16
LogP 1.2 1.5 1.3
Solubility (mg/mL in DMSO) 25.4 18.9 22.1
Melting Point (°C) 168–170 145–147 155–158
Hazard Statements H302, H315, H319 H302, H317 H302, H315

Biological Activity

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a fused pyrazole and pyridine ring, which contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H7_7N3_3O, with a CAS number of 1256794-87-2. The compound's unique structure allows it to interact with various biological targets, making it a subject of extensive research in pharmacology and medicinal chemistry.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation pathways. By binding to the kinase domain of TRKs, the compound prevents their activation and disrupts downstream signaling pathways such as Ras/Erk and PI3K/Akt .

Biological Activities

The compound has demonstrated various biological activities, as summarized below:

Activity Description
Antitumor Inhibits cancer cell proliferation by targeting key signaling pathways.
Anti-inflammatory Reduces inflammation through modulation of immune responses.
Antimicrobial Exhibits activity against various bacterial strains and fungi.
Antiviral Shows potential in inhibiting viral replication in specific models.

Antitumor Activity

This compound has been investigated for its antitumor properties. Studies have shown that derivatives of this compound can inhibit BRAF(V600E) and EGFR, both critical targets in cancer therapy. For instance, one study reported significant inhibitory effects on tumor growth in vitro and in vivo models using pyrazole derivatives .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been observed in various assays. It has been reported to reduce pro-inflammatory cytokine production, suggesting its potential application in treating inflammatory diseases .

Antimicrobial Effects

Research has indicated that this compound exhibits antimicrobial activity against several pathogens. For example, it has shown effectiveness against strains of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antitumor Activity : A recent study demonstrated that a derivative of this compound effectively inhibited the proliferation of melanoma cells by inducing apoptosis through the activation of caspase pathways. The IC50 values indicated potent activity at low concentrations (around 10 µM) .
  • Inflammation Model Study : In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups, supporting its role as an anti-inflammatory agent .
  • Antimicrobial Efficacy : A series of experiments tested the compound against various fungal pathogens, revealing that it inhibited growth at concentrations as low as 20 µg/mL, indicating strong antifungal properties .

Q & A

Q. What are the common synthetic routes for preparing 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives?

The synthesis typically involves diazotization and coupling reactions. For example, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone serves as a key intermediate, which undergoes diazotization to form diazonium salts. These salts react with active methylene-containing compounds (e.g., phenols or amines) to yield triazine derivatives . Additionally, reactions with phenyl isothiocyanate generate thiourea intermediates, which are further derivatized into thiazoles using halogenated reagents . Optimized conditions include controlled temperatures (0–90°C) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions .

Q. How is this compound characterized structurally?

Structural elucidation employs a combination of:

  • Spectroscopic methods : ¹H NMR confirms proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm), while IR identifies functional groups like carbonyl (C=O stretch at ~1700 cm⁻¹) .
  • Mass spectrometry : High-resolution MS validates molecular weights (e.g., molecular ion peaks matching C₉H₇N₃O derivatives) .
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between pyrazole and pyridine rings, critical for understanding binding interactions .

Advanced Research Questions

Q. What strategies address contradictory data in the biological activity of pyrazolo-pyridine derivatives?

Discrepancies in antiviral or kinase inhibition assays often arise from:

  • Variability in substituents : Minor structural changes (e.g., nitro vs. amino groups) drastically alter bioactivity. For instance, reducing the nitro group in this compound derivatives enhances antiviral potency against HSV-1 but reduces activity against HAV-MBB .
  • Assay conditions : pH, temperature, and cell line selection (e.g., Vero vs. HepG2 cells) impact IC₅₀ values. Standardizing protocols and using positive controls (e.g., acyclovir for antiviral assays) improves reproducibility .

Q. How do computational models inform the design of pyrazolo-pyridine-based kinase inhibitors?

Structure-based drug design (SBDD) leverages:

  • Molecular docking : Predicts binding poses of derivatives in kinase active sites (e.g., ZAK kinase), prioritizing compounds with favorable hydrogen bonds to hinge regions (e.g., Met-469 and Glu-445 in ZAK) .
  • QSAR studies : Correlates substituent electronic properties (e.g., Hammett σ constants) with inhibitory activity. Ethynyl groups at the pyridine C5 position enhance selectivity for leucine-zipper kinases .

Q. What methodologies resolve challenges in synthesizing enantiomerically pure pyrazolo-pyridine derivatives?

  • Chiral chromatography : Separates enantiomers using columns like Chiralpak IA with hexane/isopropanol mobile phases .
  • Asymmetric catalysis : Palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) yield enantioselective products, critical for probing stereospecific biological interactions .

Methodological Insights from Key Studies

Aspect Technique/Approach Reference
Antiviral Evaluation Cytotoxicity assays (MTT), plaque reduction tests for HSV-1/HAV-MBB, EC₅₀ calculation
Kinase Inhibition Fluorescence polarization assays, IC₅₀ determination against ZAK/ALK kinases
Structural Analysis X-ray crystallography (PDB deposition), DFT calculations for charge distribution
Synthetic Optimization DoE (Design of Experiments) for reaction parameters (temp, catalyst loading)

Key Challenges and Recommendations

  • Synthetic Scalability : Multi-step syntheses often suffer from low yields (e.g., ~30% in diazonium coupling steps). Microwave-assisted reactions and flow chemistry can improve efficiency .
  • Biological Selectivity : Off-target effects in kinase inhibition require rigorous profiling against panels of >50 kinases to identify selective candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.